N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of considerable interest due to its potential biological activities. This article summarizes the findings related to its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
1. Synthesis and Structural Characterization
The compound was synthesized using a multi-step process involving the reaction of 4-methoxyphenyl acetamide with a triazole derivative. Structural characterization was performed using various spectroscopic techniques, including IR and NMR spectroscopy, confirming the presence of characteristic functional groups such as thioether and triazole moieties.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
2.1 Anticancer Activity
Studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (human glioblastoma). Results indicated an IC50 value of approximately 15 µM against MDA-MB-231 cells and 10 µM against U-87 cells, suggesting potent cytotoxic effects .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
U-87 | 10 |
2.2 Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound exhibited an IC50 value of 25 µg/mL, indicating a moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
2.3 Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in activated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by 40% at a concentration of 20 µM .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including this compound. The study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating promising antimicrobial activity .
4. Conclusion
This compound exhibits significant biological activities including anticancer, antioxidant, and anti-inflammatory effects. Its structural features contribute to its efficacy in various assays. Further research is warranted to explore its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-15(8-10-16)21-18(26)13-28-19-12-11-17-22-23-20(25(17)24-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQQFRODSILOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.